6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino-
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Overview
Description
6-Oxabicyclo[310]hexane-3-carboxylicacid, 3-amino- is a bicyclic compound with a unique structure that includes an oxygen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- typically involves cyclization reactions. One common method is the rhodium-catalyzed cyclopropanation, which allows for the formation of the bicyclic structure without requiring distillation or chromatographic purification . This method is practical for producing the compound on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the rhodium-catalyzed cyclopropanation suggests that it could be adapted for larger-scale production with appropriate optimization.
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler, less oxidized forms of the compound.
Scientific Research Applications
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors within cells.
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.1.0]hexane: This compound shares the bicyclic structure but lacks the carboxylic acid and amino groups.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound includes a tert-butyl ester group, making it structurally similar but functionally different.
Uniqueness
6-Oxabicyclo[3.1.0]hexane-3-carboxylicacid, 3-amino- is unique due to its specific functional groups, which confer distinct chemical properties and potential applications. Its bicyclic structure with an embedded oxygen atom also sets it apart from many other compounds.
Properties
CAS No. |
285996-78-3 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
3-amino-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid |
InChI |
InChI=1S/C6H9NO3/c7-6(5(8)9)1-3-4(2-6)10-3/h3-4H,1-2,7H2,(H,8,9) |
InChI Key |
UMUZLAKWSOOQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(O2)CC1(C(=O)O)N |
Origin of Product |
United States |
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